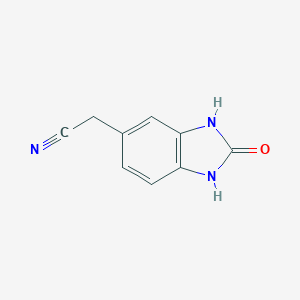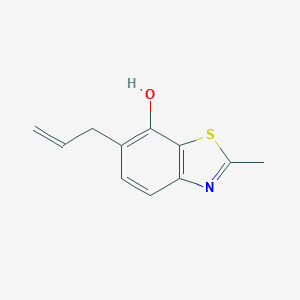
3-Iodocyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodocyclohex-2-en-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cyclohexenol and is synthesized using specific methods. In
Scientific Research Applications
3-Iodocyclohex-2-en-1-ol has been extensively studied for its potential applications in various scientific fields. It has been found to be a useful reagent in the synthesis of complex organic molecules. Additionally, it has been used in the development of new drugs and pharmaceuticals due to its unique properties.
Mechanism of Action
The mechanism of action of 3-Iodocyclohex-2-en-1-ol is not fully understood. However, it is believed to interact with specific biological targets, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
3-Iodocyclohex-2-en-1-ol has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect against oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
3-Iodocyclohex-2-en-1-ol has several advantages for lab experiments. It is easy to synthesize, and the synthesis method is highly efficient. Additionally, it is stable and can be stored for long periods without degradation. However, one limitation of 3-Iodocyclohex-2-en-1-ol is that it can be toxic in high concentrations, and caution should be taken when handling the compound.
Future Directions
There are several future directions for the study of 3-Iodocyclohex-2-en-1-ol. One potential application is in the development of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including medicine, agriculture, and industry. Furthermore, exploring the potential of 3-Iodocyclohex-2-en-1-ol as a reagent in organic synthesis is another promising direction for future research.
Conclusion:
In conclusion, 3-Iodocyclohex-2-en-1-ol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is highly efficient, and the compound has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of 3-Iodocyclohex-2-en-1-ol, and exploring future directions will help unlock the full potential of this compound.
Synthesis Methods
The synthesis of 3-Iodocyclohex-2-en-1-ol involves the reaction between cyclohexenol and iodine in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified using chromatography. This method has been found to be highly efficient and yields high purity products.
properties
CAS RN |
188635-27-0 |
|---|---|
Product Name |
3-Iodocyclohex-2-en-1-ol |
Molecular Formula |
C6H9IO |
Molecular Weight |
224.04 g/mol |
IUPAC Name |
3-iodocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H9IO/c7-5-2-1-3-6(8)4-5/h4,6,8H,1-3H2 |
InChI Key |
FHESPJFELWIUDQ-UHFFFAOYSA-N |
SMILES |
C1CC(C=C(C1)I)O |
Canonical SMILES |
C1CC(C=C(C1)I)O |
synonyms |
3-IODOCYCLOHEX-2-ENOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



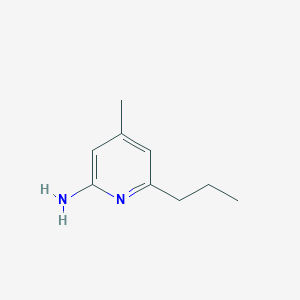
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)
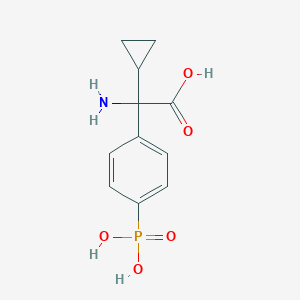
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)

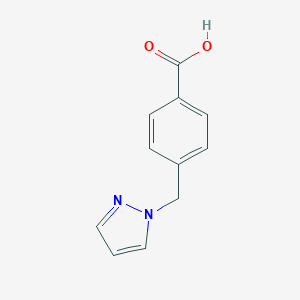
![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)


